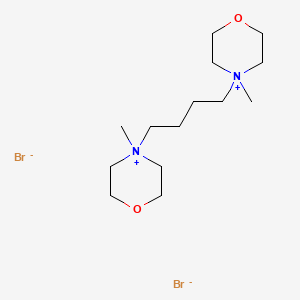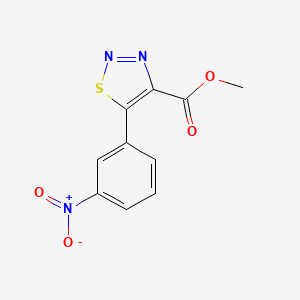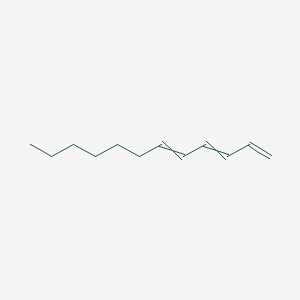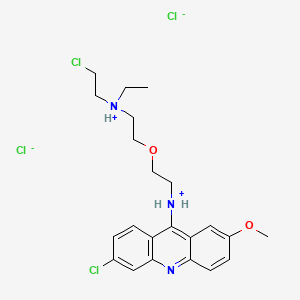
2',3',4',5,7-Pentamethoxyflavone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,3’,4’,5,7-Pentamethoxyflavone is a polymethoxyflavonoid, a type of flavonoid compound characterized by the presence of multiple methoxy groups. It is isolated from various natural sources, including the rhizomes of Kaempferia parviflora . This compound has garnered significant interest due to its diverse biological activities and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2’,3’,4’,5,7-Pentamethoxyflavone can be synthesized through various chemical routes. One common method involves the methylation of flavonoid precursors using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of 2’,3’,4’,5,7-Pentamethoxyflavone often involves the extraction and purification from natural sources. High-speed countercurrent chromatography is a technique used to isolate this compound from plant materials . This method allows for the efficient separation and purification of the compound, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2’,3’,4’,5,7-Pentamethoxyflavone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the flavone structure to flavanones or other reduced forms.
Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce flavanones .
Applications De Recherche Scientifique
2’,3’,4’,5,7-Pentamethoxyflavone has a wide range of scientific research applications:
Mécanisme D'action
2’,3’,4’,5,7-Pentamethoxyflavone exerts its effects through multiple molecular targets and pathways:
Calcium Channel Inhibition: It acts as a calcium channel inhibitor, which can induce relaxation of the human corpus cavernosum through calcium mobilization-related mechanisms.
Oxidative Stress Protection: The compound protects DNA from oxidative damage by scavenging free radicals.
Neurite Outgrowth: It promotes neurite outgrowth in neuronal cells via the ERK signaling pathway.
Comparaison Avec Des Composés Similaires
Similar Compounds
3’,4’,5’,5,7-Pentamethoxyflavone: Another polymethoxyflavonoid with similar biological activities.
Sinensetin: A related compound with multiple methoxy groups, known for its anti-inflammatory and anticancer properties.
Uniqueness
2’,3’,4’,5,7-Pentamethoxyflavone is unique due to its specific arrangement of methoxy groups, which contributes to its distinct biological activities and therapeutic potential. Its ability to inhibit calcium channels and promote neurite outgrowth sets it apart from other similar compounds .
Propriétés
Numéro CAS |
89121-55-1 |
|---|---|
Formule moléculaire |
C20H20O7 |
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
5,7-dimethoxy-2-(2,3,4-trimethoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C20H20O7/c1-22-11-8-16(24-3)18-13(21)10-15(27-17(18)9-11)12-6-7-14(23-2)20(26-5)19(12)25-4/h6-10H,1-5H3 |
Clé InChI |
XCRISFHOPWXTMT-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


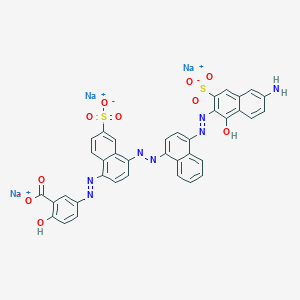
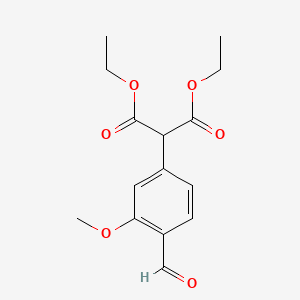
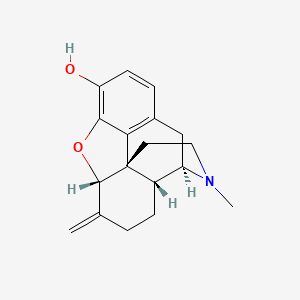
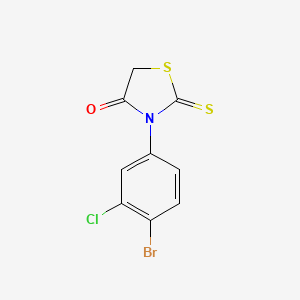
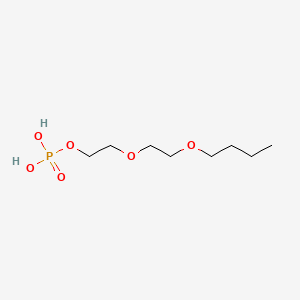
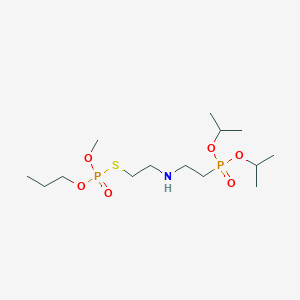
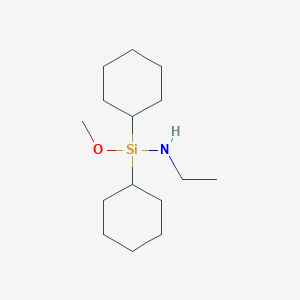
![2,2'-[(2-Butoxy-5-methylbenzyl)imino]diethanol](/img/structure/B14163721.png)
![3-Tert-butyl-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14163728.png)
